5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18601810
InChI: InChI=1S/C13H10BClO3/c15-10-1-3-11(4-2-10)18-12-5-6-13-9(7-12)8-17-14(13)16/h1-7,16H,8H2
SMILES:
Molecular Formula: C13H10BClO3
Molecular Weight: 260.48 g/mol

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole

CAS No.:

Cat. No.: VC18601810

Molecular Formula: C13H10BClO3

Molecular Weight: 260.48 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole -

Specification

Molecular Formula C13H10BClO3
Molecular Weight 260.48 g/mol
IUPAC Name 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole
Standard InChI InChI=1S/C13H10BClO3/c15-10-1-3-11(4-2-10)18-12-5-6-13-9(7-12)8-17-14(13)16/h1-7,16H,8H2
Standard InChI Key DHSMLLHHRFGAHS-UHFFFAOYSA-N
Canonical SMILES B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-(4-Chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole belongs to the benzoxaborole family, distinguished by a fused benzene and oxaborole ring system. The oxaborole moiety contains a boron atom coordinated to two oxygen atoms, forming a five-membered ring critical for biological activity. The 4-chlorophenoxy substituent at the 5-position enhances lipophilicity and target binding, as evidenced by its role in improving antifungal potency compared to simpler benzoxaboroles .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀BClO₃
Molecular Weight260.48 g/mol
Melting Point150–154 °C
Predicted Boiling Point273.2 ± 50.0 °C
Density1.35 ± 0.1 g/cm³
SolubilityDMSO, Ethanol, PBS (pH 7.2)

The compound’s crystalline solid form and stability at -20°C make it suitable for long-term storage in research settings. Its pKa of ~6.60 suggests moderate acidity, likely influencing solubility and membrane permeability in biological systems .

Synthesis and Derivative Development

Synthetic Pathways

While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:

  • Silylation/Boronation: Formation of the benzoxaborole core via boron incorporation into a phenolic precursor .

  • Nucleophilic Substitution: Introduction of the 4-chlorophenoxy group through coupling reactions under controlled conditions.

  • Purification: Chromatographic techniques to achieve >95% purity, as specified by commercial suppliers.

Recent advancements in benzoxaborole synthesis, such as those reported for benzosiloxaboroles , highlight the feasibility of modifying the core structure to enhance activity. For example, replacing fluorine with chlorine at strategic positions improves target affinity, a principle that may extend to 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole .

Mechanism of Antifungal Action

Target Engagement

The compound inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. By competitively binding to the enzyme’s active site, it prevents aminoacylation of tRNA-leucine, leading to translational arrest and cell death. This mechanism mirrors that of AN-2718, a related benzoxaborole with IC₅₀ values of 2 μM against Aspergillus fumigatus LeuRS .

Spectrum of Activity

  • Candida albicans: MIC₉₀ values in the low micromolar range, comparable to fluconazole.

  • Dermatophytes: Demonstrates potent activity against Trichophyton rubrum (MIC₉₀: 0.39–3.12 mg/L).

  • Aspergillus fumigatus: Effective at concentrations ≤10 μM, surpassing azole-class antifungals in resistant strains.

Comparative Analysis with Approved Benzoxaboroles

Table 2: Benchmarking Against Therapeutic Benzoxaboroles

CompoundTarget IndicationKey SubstituentMechanism
CrisaboroleAtopic Dermatitis4-CyanophenoxyPhosphodiesterase-4 Inhibition
TavaboroleOnychomycosis-LeuRS Inhibition
5-(4-Chlorophenoxy)-...Investigational Antifungal4-ChlorophenoxyLeuRS Inhibition

The 4-chlorophenoxy group in the target compound confers enhanced antifungal specificity compared to tavaborole’s simpler structure, while avoiding the anti-inflammatory off-target effects seen in crisaborole .

Applications and Future Directions

Research Challenges

  • Toxicity Profiling: Limited data on mammalian cell cytotoxicity necessitate comprehensive safety studies.

  • Resistance Mechanisms: Monitoring for mutations in LeuRS binding sites is critical during clinical development.

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